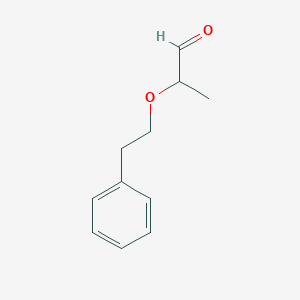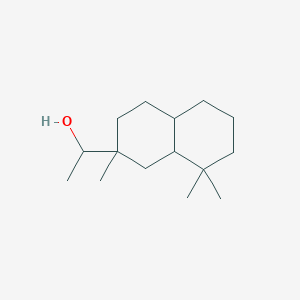
Lithium 1-methoxybutatrien-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 1-methoxybutatrien-1-ide is a chemical compound that belongs to the class of organolithium compounds. These compounds are characterized by the presence of a lithium atom bonded to a carbon atom. This compound is of particular interest due to its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-methoxybutatrien-1-ide typically involves the reaction of 1-methoxybutatriene with an organolithium reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity of the organolithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 1-methoxybutatrien-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrocarbons. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Applications De Recherche Scientifique
Lithium 1-methoxybutatrien-1-ide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form new carbon-carbon bonds and to introduce lithium atoms into organic molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Lithium 1-methoxybutatrien-1-ide involves its ability to donate electrons and form bonds with other atoms or molecules. The lithium atom in the compound is highly reactive and can interact with various molecular targets, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Lithium 1-methoxybutatrien-1-ide include other organolithium compounds such as:
- Lithium diisopropylamide (LDA)
- n-Butyllithium
- Lithium tetramethylpiperidide (LiTMP)
Uniqueness
This compound is unique due to its specific structure, which includes a methoxy group and a butatriene backbone. This structure imparts unique reactivity and properties to the compound, making it valuable for specific applications that other organolithium compounds may not be suitable for.
Propriétés
| 91664-27-6 | |
Formule moléculaire |
C5H5LiO |
Poids moléculaire |
88.1 g/mol |
InChI |
InChI=1S/C5H5O.Li/c1-3-4-5-6-2;/h1H2,2H3;/q-1;+1 |
Clé InChI |
NQOPDGNYFMIXBS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CO[C-]=C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)

![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)



